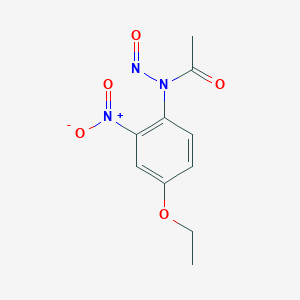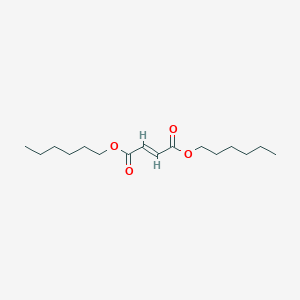
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring system attached to a 2,4-difluorophenyl group. The quinazoline ring system consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is a nitrogen-containing heterocycle (pyrimidine) .Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. For example, the mercapto group (-SH) could react with electrophiles, and the carbonyl group could undergo reactions typical of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of fluorine atoms and a mercapto group could influence properties like polarity, reactivity, and stability .Scientific Research Applications
Antifungal Applications
The structural similarity of this compound to difluorophenyl derivatives, which are known for their antifungal properties, suggests potential applications in developing new antifungal agents. For instance, compounds like voriconazole, which contain the difluorophenyl group, are used to treat fungal infections . The mercapto-quinazolinone moiety could be explored for its efficacy against resistant strains of fungi, potentially leading to the development of novel antifungal medications.
Anti-Inflammatory Properties
Difluorophenyl compounds have been investigated for their anti-inflammatory activities . The presence of the sulfanyl group in the quinazolinone structure could enhance its biological activity, making it a candidate for the development of new anti-inflammatory drugs. This could be particularly useful in the treatment of chronic inflammatory diseases.
Radiolabeling and Imaging
Fluorinated compounds are often used in radiolabeling and imaging due to their ability to incorporate radioactive fluorine isotopes . The compound could be utilized in the synthesis of radiolabeled molecules that serve as imaging agents for diagnostic purposes, such as in positron emission tomography (PET) scans.
Cancer Research
The difluorophenyl group is a common feature in molecules designed for cancer therapy . The compound could be investigated for its potential role in targeted cancer treatments, either as a therapeutic agent itself or as a building block for more complex anticancer drugs.
Future Directions
The study of quinazoline derivatives is an active area of research in medicinal chemistry due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities and optimizing its properties for potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one are the Androgen receptor messenger RNA (AR mRNA) and the Mineralocorticoid receptor (MR) . The AR mRNA is a clinical trial target associated with diseases such as prostate hyperplasia . The MR is a successful target associated with diseases such as adrenocortical insufficiency, chronic kidney disease, and hypertension .
Result of Action
Given the compound’s targets, it can be inferred that the compound may influence cellular proliferation and differentiation, as well as ion and water transport .
properties
IUPAC Name |
3-(2,4-difluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2OS/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIFMXMAMULTFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352541 |
Source


|
| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one | |
CAS RN |
19062-31-8 |
Source


|
| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)
